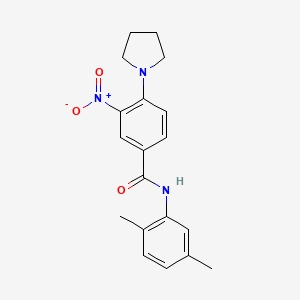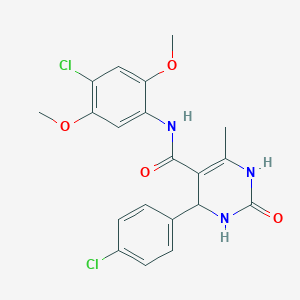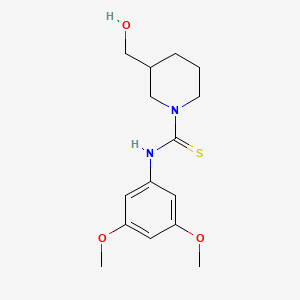![molecular formula C17H14ClN3O2 B4083379 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4083379.png)
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide
Vue d'ensemble
Description
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a p53-stabilizing compound that has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Mécanisme D'action
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide stabilizes p53 by binding to the protein and inducing a conformational change that makes it more resistant to degradation. Stabilization of p53 leads to activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide also activates the expression of genes involved in DNA repair and cell cycle regulation, which can help prevent the development of cancer.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has been shown to have minimal toxicity in normal cells, while inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the growth of tumors in animal models of cancer. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. The compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide could focus on developing more potent and selective derivatives of the compound. Researchers could also investigate the potential of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. The compound could also be studied in other disease models, such as neurodegenerative diseases, where p53 has been implicated in disease progression. Finally, researchers could investigate the potential of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide as a tool compound to study the role of p53 in cancer and other diseases.
Applications De Recherche Scientifique
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to stabilize the tumor suppressor protein p53, which is frequently mutated or lost in cancer cells. Stabilization of p53 leads to activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-7-5-11(6-8-12)16-13-3-1-2-4-14(13)17(23)21(20-16)10-9-15(19)22/h1-8H,9-10H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJLZGFEYZVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzyloxy)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4083296.png)
![6-amino-4-[4-(diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083303.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4083307.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4083313.png)
![6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083318.png)

![methyl 4-{[({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4083347.png)
![1-[5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4083366.png)

![4,7,7-trimethyl-3-oxo-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4083375.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4083382.png)
![N-[4-({[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083398.png)

